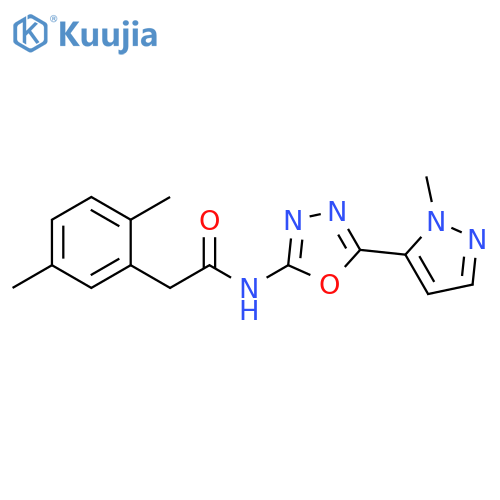

Cas no 1171333-27-9 (2-(2,5-dimethylphenyl)-N-5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-ylacetamide)

2-(2,5-dimethylphenyl)-N-5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-ylacetamide 化学的及び物理的性質

名前と識別子

-

- 2-(2,5-dimethylphenyl)-N-5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-ylacetamide

- Benzeneacetamide, 2,5-dimethyl-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-

- 2-(2,5-dimethylphenyl)-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide

- 1171333-27-9

- F5074-0379

- AKOS024495131

- 2-(2,5-dimethylphenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

- 2-(2,5-dimethylphenyl)-N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide

-

- インチ: 1S/C16H17N5O2/c1-10-4-5-11(2)12(8-10)9-14(22)18-16-20-19-15(23-16)13-6-7-17-21(13)3/h4-8H,9H2,1-3H3,(H,18,20,22)

- InChIKey: WZRJCJNAFJPUQE-UHFFFAOYSA-N

- ほほえんだ: C1(CC(NC2=NN=C(C3N(C)N=CC=3)O2)=O)=CC(C)=CC=C1C

計算された属性

- せいみつぶんしりょう: 311.13822480g/mol

- どういたいしつりょう: 311.13822480g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 421

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 85.8Ų

2-(2,5-dimethylphenyl)-N-5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-ylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5074-0379-1mg |

2-(2,5-dimethylphenyl)-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |

1171333-27-9 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F5074-0379-4mg |

2-(2,5-dimethylphenyl)-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |

1171333-27-9 | 4mg |

$66.0 | 2023-09-10 | ||

| Life Chemicals | F5074-0379-15mg |

2-(2,5-dimethylphenyl)-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |

1171333-27-9 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F5074-0379-40mg |

2-(2,5-dimethylphenyl)-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |

1171333-27-9 | 40mg |

$140.0 | 2023-09-10 | ||

| Life Chemicals | F5074-0379-3mg |

2-(2,5-dimethylphenyl)-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |

1171333-27-9 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5074-0379-10μmol |

2-(2,5-dimethylphenyl)-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |

1171333-27-9 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5074-0379-5mg |

2-(2,5-dimethylphenyl)-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |

1171333-27-9 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5074-0379-2μmol |

2-(2,5-dimethylphenyl)-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |

1171333-27-9 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F5074-0379-50mg |

2-(2,5-dimethylphenyl)-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |

1171333-27-9 | 50mg |

$160.0 | 2023-09-10 | ||

| Life Chemicals | F5074-0379-75mg |

2-(2,5-dimethylphenyl)-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |

1171333-27-9 | 75mg |

$208.0 | 2023-09-10 |

2-(2,5-dimethylphenyl)-N-5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-ylacetamide 関連文献

-

Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596

-

Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825

-

Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291

-

Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043

-

Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535

-

Saikat Das,Teng Ben Dalton Trans., 2018,47, 7206-7212

-

J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038

2-(2,5-dimethylphenyl)-N-5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-ylacetamideに関する追加情報

Introduction to 2-(2,5-dimethylphenyl)-N-5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-ylacetamide (CAS No. 1171333-27-9)

2-(2,5-dimethylphenyl)-N-5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-ylacetamide (CAS No. 1171333-27-9) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules characterized by its intricate structural framework, which includes multiple functional groups that contribute to its unique chemical and biological properties. The presence of a dimethylphenyl group at the 2-position, a 1-methyl-1H-pyrazol-5-yl moiety at the 5-position of the oxadiazole ring, and an acetamide moiety at the 1-position creates a highly versatile scaffold for further chemical modifications and biological evaluations.

The structural design of 2-(2,5-dimethylphenyl)-N-5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-ylacetamide is inspired by the growing body of literature demonstrating the efficacy of oxadiazole derivatives in modulating various biological pathways. Oxadiazole scaffolds are known for their stability and ability to engage with biological targets such as enzymes and receptors. The incorporation of the dimethylphenyl group enhances lipophilicity, which can improve membrane permeability and oral bioavailability—a critical factor in drug development. Additionally, the 1-methyl-1H-pyrazol-5-yl substituent introduces another layer of complexity, potentially influencing both the electronic properties and steric interactions of the molecule.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of such complex molecules with high precision. Studies using molecular docking simulations have suggested that 2-(2,5-dimethylphenyl)-N-5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-ylacetamide may exhibit inhibitory activity against several key enzymes implicated in inflammatory and metabolic disorders. The acetamide group at the 1-position is particularly noteworthy, as it is often involved in hydrogen bonding interactions with biological targets—a feature that can be exploited to enhance binding specificity.

In vitro studies have begun to explore the potential pharmacological properties of this compound. Initial assays have shown promising results in terms of inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central players in inflammatory responses. The dual presence of a dimethylphenyl group and a pyrazole moiety may contribute to its ability to modulate these pathways effectively. Furthermore, the oxadiazole ring itself has been reported to possess anti-inflammatory and analgesic properties in several preclinical models.

The synthesis of 2-(2,5-dimethylphenyl)-N-5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-ylacetamide presents a challenge due to its multi-step nature and the need for precise regioselectivity. Advanced synthetic methodologies, including cross-coupling reactions and cyclization processes, have been employed to construct the desired framework efficiently. The use of palladium-catalyzed reactions has particularly been advantageous in forming carbon-carbon bonds between the aromatic rings and heterocyclic components.

As research progresses, there is growing interest in exploring derivatives of this compound that may exhibit enhanced pharmacological activity or reduced side effects. Structural modifications aimed at optimizing solubility, metabolic stability, and target engagement are being actively pursued. For instance, replacing one of the methyl groups on the dimethylphenyl ring with an electron-withdrawing substituent could alter electronic properties and influence receptor binding affinity.

The role of computational tools in drug discovery cannot be overstated. Machine learning models trained on large datasets of bioactive compounds have been instrumental in predicting novel scaffolds like 2-(2,5-dimethylphenyl)-N-5-(1-methyl-1H-pyrazol-5-ylyl)-1,3,4 oxadiazol - 2 - y lacetamide (CAS No. 1171333 - 27 - 9) that may exhibit desirable therapeutic profiles. These models can identify patterns in molecular structures that correlate with biological activity, guiding synthetic chemists toward promising candidates for further investigation.

Preclinical studies are essential for evaluating the safety and efficacy of such compounds before they can be considered for human trials. Animal models provide valuable insights into pharmacokinetic behavior and potential toxicities. The integration of high-throughput screening technologies allows researchers to rapidly test thousands of compounds against various biological targets simultaneously—a process that would be impractical using traditional experimental methods.

The potential applications of 2-(2 , 5 - dimeth yl phen yl ) - N - 5 - ( 1 - me th y l - 1 H - py ra z ol - 5 - yl ) - 1 , 3 , 4 ox ada iz ol - 2 - y lacet am ide ( CAS No . 1171333 - 27 - 9 ) extend beyond inflammation management alone. Its structural features suggest it may also interact with other therapeutic targets related to neurodegenerative diseases or cancer biology . For example , ox adia zole deriva tives have been rep o rted t o inhibit kin ase act iv ity , wh ich is imp orta nt f or reg ulat ing cell grow th an d surv iv al sign al ing path ways .

The development pipeline for this compound is still early-stage but holds significant promise based on preliminary findings . Collaborative efforts between synthetic chemists , biologists , an d compu ta tional scien tists are crucial f or advanc ing its stu dies . By leveraging interdisciplinary approaches , researchers aim t o uncover new therapeutic applications an d optimize its pharma cokinetic proper ties .

In conclusion,(bold text)CAS No .1171333 -27 -9(bold text) represents a structurally complex an d poten tially valuable compoun d within th e pharma ceutical sp he re . Its unique blend o f functional groups an d favorable physicochemical properties make it an attractive candidate f or furthe r stu dies into anti-inflamma tory an d anti-cancer therapies . As research continu es t o unfold new insights into its pharma cological pot ential , this compoun d may emerge as a significant player in mo der n medicine .

1171333-27-9 (2-(2,5-dimethylphenyl)-N-5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-ylacetamide) 関連製品

- 2228713-02-6(3-(4-bromo-3,5-dimethylphenyl)azetidine)

- 1252541-93-7(N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide)

- 2137792-97-1(Furan, 2-(iodomethyl)-4-methyl-)

- 1804509-14-5(Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate)

- 2034157-00-9(1-(Azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole dihydrochloride)

- 1416714-07-2(5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-3-iodo-1H-pyrazolo4,3-bpyridine)

- 1226209-77-3(2-(3-fluoro-4-methoxyphenyl)-1-methylpiperazine)

- 2034399-29-4(2-ethoxy-1-{4H,5H,6H,7H-pyrazolo1,5-apyrazin-5-yl}ethan-1-one)

- 1206990-24-0(2-(cyclopentylsulfanyl)-5-(4-methylphenyl)-1-phenyl-1H-imidazole)

- 75364-90-8(2-(1R,2S)-2-hydroxycyclohexylacetic acid)